molecular formula C19H23N2Cl B195986 Depramine CAS No. 58262-51-4

Depramine

Cat. No. B195986
CAS RN: 58262-51-4
M. Wt: 314.9 g/mol
InChI Key: QHOQDRVNCMCLDK-UHFFFAOYSA-N
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Description

Depramine, also known as balipramine and 10,11-dehydroimipramine, is a tricyclic antidepressant (TCA) which was never marketed . It is used to treat depression by increasing the amounts of certain natural substances in the brain that are needed for mental balance .


Molecular Structure Analysis

Depramine has a molecular formula of C19H22N2 . It contains a total of 45 bonds; 23 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 tertiary amine (aliphatic), and 1 tertiary amine (aromatic) .


Physical And Chemical Properties Analysis

Depramine has a molecular weight of 314.85 . It is a pharmaceutical primary standard .

Scientific Research Applications

  • Cardiac Effects : Clomipramine can induce QT prolongation, potentially leading to torsades de pointes, by blocking cardiac human ether-a-go-go-related gene (hERG) channels, an important cause of acquired long QT syndrome (Jo et al., 2008).

  • Depression Treatment : In a systematic review, clomipramine's effectiveness versus placebo or no intervention for major depressive disorder in adults was investigated, highlighting its clinical importance and potential side effects (Juul et al., 2021).

  • Role in Inflammation and Depression : Clomipramine's impact on inflammation-related genes like cyclooxygenase (COX-2) in rat brains, particularly in relation to depressive disorders, was studied, suggesting a connection between inflammation mediators and depression (Cassano et al., 2006).

  • Neuroprotective Effects : (-)Deprenyl, a relative of clomipramine, has been found to have a unique spectrum of pharmacological effects, including MAO-B inhibition and neuroprotective properties, particularly in age-related neurological diseases like Parkinson's (Knoll, 1992).

  • Pathophysiology of Depression : Clomipramine's role in reversing the effects of chronic psychosocial stress in animal models, such as changes in hippocampal cells and behavior, was investigated, providing insights into the mechanisms of antidepressant medication (Fuchs, Czéh, & Flügge, 2004).

  • Impact on Glucose Utilization : The drug's effects on local neuronal function in the brain, specifically glucose utilization, were studied, revealing that it affects areas receiving noradrenergic innervation (Gerber et al., 1983).

  • Use in Psychiatric Treatment : Various clinical trials have assessed clomipramine's effectiveness in treating depressive disorders in different settings, showing its efficacy in managing symptoms (Harding, 1973; Chuprikov & Piliagina, 2000).

  • Clinical Relevance and Research Design : The importance of considering clinical perspectives in psychiatric research, particularly in studies involving clomipramine, was emphasized to achieve precise and relevant results (Gottlieb, 1984).

  • Comparative Studies : Comparative efficacy and tolerability of antidepressants, including clomipramine, for major depressive disorder in children and adolescents, were analyzed to determine the best pharmacological treatment options (Cipriani et al., 2016).

Safety And Hazards

When handling Depramine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-benzo[b][1]benzazepin-11-yl-N,N-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-13H,7,14-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQDRVNCMCLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

303-54-8 (Parent)
Record name G 31406 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40973825
Record name 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-5H-dibenz(b,f)azepine-5-propanamine monohydrochloride

CAS RN

58262-51-4
Record name G 31406 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5H-Dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
ADDI Glysobuzole, AAM Mephenytoin… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
P Vukkum, JM Babu… - International Journal of …, 2014 - search.ebscohost.com
A novel, high-throughput, reverse phase-ultra performance liquid chromatographic (RP-UPLC) method has been developed for the quantification of Imipramine and its related impurities …
Number of citations: 0 search.ebscohost.com
R Fournier, AR Green, A Greenberg, E Lee-Ruff… - Molecules, 2020 - mdpi.com
… It is worthwhile to note that there are a number of pharmacologically active benzazepines and dibenzazepines including carbamazepine (5) as well as depramine and opipramol [6]. …
Number of citations: 4 www.mdpi.com
FA Navarro - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
ED1TOR, CF George discusses the difficulties that will result from the European Commission's directive which states that the international non-proprietary name, not the British …
Number of citations: 7 www.ncbi.nlm.nih.gov
S Doğan Çalhan, Ö Görmez… - … Science and Health …, 2023 - Taylor & Francis
… Depramine, also known as balipramine and 10,11-dehydroimipramine, is an unmarketed tricyclic antidepressant. [ Citation 33 ] It was concluded that the compound in question was …
Number of citations: 1 www.tandfonline.com
GF Cavell - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
Fig 1-Trends in mortality from breast cancer, ischaemic heart disease, and stroke among female birth cohorts in Italy women were assumed to start taking oral hormone replacement …
Number of citations: 1 www.ncbi.nlm.nih.gov
OA Raevsky, SV Trepalin, HP Trepalina… - Journal of chemical …, 2002 - ACS Publications
A new approach for predicting the lipophilicity (log P), solubility (log Sw), and oral absorption of drugs in humans (FA) is described. It is based on structural and physicochemical …
Number of citations: 78 pubs.acs.org
D Romero-Pérez, MB Martínez… - Actas Dermo …, 2016 - Elsevier
The term cutaneous pseudolymphoma refers to benign reactive lymphoid proliferations in the skin that simulate cutaneous lymphomas. It is a purely descriptive term that encompasses …
Number of citations: 26 www.sciencedirect.com
EC Elliott - 2011 - search.proquest.com
Adverse drug reactions are a significant burden on industry and healthcare providers. They account for approximately 5% of hospital admissions and are a considerable cause of …
Number of citations: 6 search.proquest.com
X Zhang, Y Gao, Z Miao - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
… Tilozepine and depramine are reported to be clinically effective antipsychotics, although they tend to induce seizures.[5] HX640, a new RXR agonist, has potential applications in the …
Number of citations: 4 onlinelibrary.wiley.com

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